Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral activity against HIV-1. Sch-C effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5.
Relevance: Sch-C, along with other compounds like Sch-D, UK-427,857, TAK779, and 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- (873140), are all classified as noncompetitive allosteric antagonists of the CCR5 receptor. Studies suggest that these antagonists, despite potentially binding to a common allosteric site on CCR5, exhibit different allosteric effects on the receptor, as evidenced by their varying impacts on 125I-RANTES binding.
Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor known for its potent antiviral activity against HIV-1. Similar to Sch-C, it blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5.
Relevance: Sch-D shares the classification of noncompetitive allosteric antagonists of the CCR5 receptor with Sch-C, UK-427,857, TAK779, and 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- (873140). Although they may share a common binding site on CCR5, their allosteric effects on the receptor differ, as demonstrated by their distinct influences on 125I-RANTES binding.
Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of the CCR5 receptor and a potent HIV-1 entry inhibitor. Like Sch-C and Sch-D, it inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5.
Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor, effectively inhibiting HIV-1 entry by blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5.
Relevance: TAK779 is grouped with Sch-C, Sch-D, UK-427,857, and 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- (873140) as noncompetitive allosteric antagonists of the CCR5 receptor. While they may bind to a common allosteric site on CCR5, their allosteric effects vary, leading to diverse impacts on 125I-RANTES binding.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZ304 is a potent dual BRAF inhibitor targeting the kinase domains of wild type BRAF, V600E mutant BRAF. AZ304 exerts anti-tumour effects in colorectal cancer independently of BRAF genetic status. AZ304 exerted potent inhibitory effects on both wild type and V600E mutant forms of the serine/threonine-protein kinase BRAF, with IC50 values of 79 nM and 38 nM, respectively.
AZ3971 is a potent BACE1 inhibitor. AZ3971 blocks BACE1-mediated cleavage of APP and inhibits Aβ42 production HEK cells overexpressing the APP protein which carries the Swedish mutation (HEK.APPswe).
AZ3451 is a member of the class of benzimidazoles that is 1H-benzimidazole substituted by (1S)-1-cyclohexylethyl, 6-bromo-1,3-benzodioxol-5-yl, and 4-(cyanoanilino)acyl groups at positions 1, 2 and 5, respectively. It is an allosteric modulator of protease-activated receptor 2 (IC50 = 23 nM) and exhibits anti-osteoarthritis properties. It has a role as an anti-inflammatory agent, a PAR2 negative allosteric modulator and an autophagy inducer. It is a secondary carboxamide, a nitrile, a member of benzimidazoles, a member of benzodioxoles and an organobromine compound.
AZ-33, also known as LDHA Inhibitor 33, is a LDHA Inhibitor. Lactate dehydrogenase A (LDHA), a key enzyme involved in anaerobic glycolysis, is frequently deregulated in human malignancies.
AZ-4217 is a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice. AZ-4217 has IC50 160 pM in human SH-SY5Y cells with an excellent in vivo efficacy. AZ-4217 may have potential for treatment of AD. BACE1 inhibition thus addresses a key mechanism in AD and its potential as a therapeutic target is currently being addressed in clinical studies.
AZD4800 is a gamma secretase modulators . It has recently been used for targeting amyloid β production in a mouse model of Alzheimer's disease (AD) in combination with the BACE1 inhibitor AZ3971.